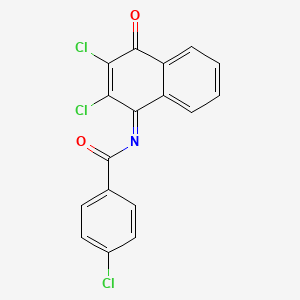

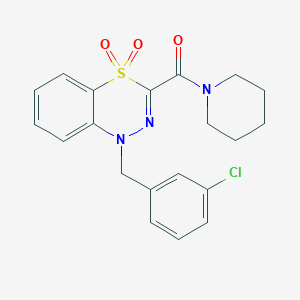

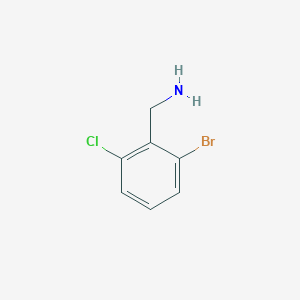

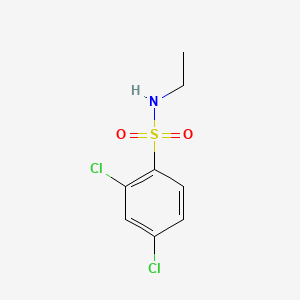

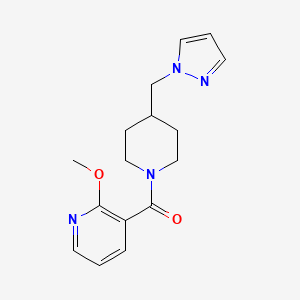

(Z)-4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1(4H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1(4H)-ylidene)benzamide is a useful research compound. Its molecular formula is C17H8Cl3NO2 and its molecular weight is 364.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

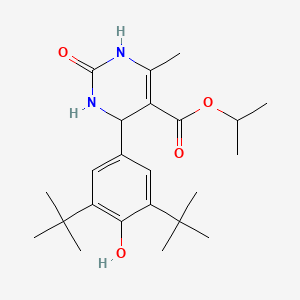

Synthesis and Structural Analysis

- The compound has been involved in research focusing on new transformations and synthesis methods, as well as the analysis of its crystal and molecular structure. For example, studies have explored the synthesis of related compounds through reactions involving triphenylphosphine and water, leading to stabilized ylides and many-center phosphonium reagents. Such research aids in understanding the reactivity and potential applications of these compounds in further chemical transformations (Brovarets et al., 2004). Additionally, X-ray diffraction analysis (XRD) and SEM analysis have been used to characterize the geometry and morphological features of related compounds, offering insights into their solid-state behavior (Köysal et al., 2015).

Metal–Organic Frameworks (MOFs) and Coordination Polymers

- Research has been conducted on carboxylate-assisted acylamide metal–organic frameworks (MOFs), involving the synthesis and structural analysis of these materials. These studies investigate the thermostability and luminescence properties of the MOFs, contributing to the development of advanced materials with potential applications in catalysis, gas storage, and separation technologies (Sun et al., 2012).

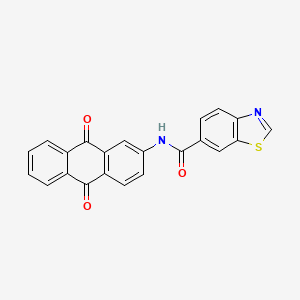

Pharmaceutical Research

- In the pharmaceutical domain, related compounds have been synthesized and evaluated as potential anti-proliferative agents. This involves the design and synthesis of novel derivatives, their characterization, and screening for anti-cancer activity. Such research is crucial for the discovery and development of new therapeutic agents (Soni et al., 2015).

Photodynamic Therapy

- The compound and its derivatives have been explored for their applications in photodynamic therapy, a treatment method that utilizes light-activated compounds to kill cancer cells or pathogens. Research includes the synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, characterized for their photophysical and photochemical properties. These properties are essential for the effectiveness of photodynamic therapy treatments (Pişkin et al., 2020).

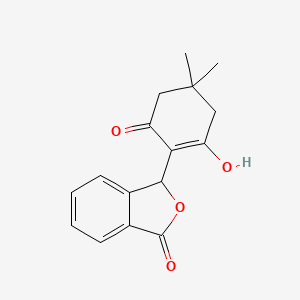

Advanced Materials

- The synthesis and biological screening of derivatives for various applications, including the development of heat-resistant resin through crosslinking reactions, highlight the compound's relevance in materials science. This research contributes to the advancement of polymeric materials with improved thermal stability and processability (Yu et al., 2009).

Mechanism of Action

Target of Action

The primary target of (Z)-4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1(4H)-ylidene)benzamide, also known as 4-chloro-N-[(1Z)-2,3-dichloro-4-oxo-1,4-dihydronaphthalen-1-ylidene]benzamide, is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone.

Mode of Action

The compound interacts with its target, the SDH enzyme, by forming hydrogen bonds and pi-pi interactions . These interactions inhibit the enzyme’s activity, preventing the oxidation of succinate to fumarate and disrupting the normal functioning of the citric acid cycle and the electron transport chain.

Properties

IUPAC Name |

4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8Cl3NO2/c18-10-7-5-9(6-8-10)17(23)21-15-11-3-1-2-4-12(11)16(22)14(20)13(15)19/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIZIWQGZUWGFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)C3=CC=C(C=C3)Cl)C(=C(C2=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2850078.png)

![N-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B2850089.png)

![2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2850095.png)